1,10-Decanedithiol

Catalog No.
S525382
CAS No.
1191-67-9
M.F
C10H22S2
M. Wt
206.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanedithiol

CAS Number

1191-67-9

Product Name

1,10-Decanedithiol

IUPAC Name

decane-1,10-dithiol

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

InChI

InChI=1S/C10H22S2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2

InChI Key

UOQACRNTVQWTFF-UHFFFAOYSA-N

SMILES

C(CCCCCS)CCCCS

solubility

Soluble in DMSO

Synonyms

Decane-1,10-dithiol; 1,10-Decanedithiol; 1,10-Dimercaptodecane.

Canonical SMILES

C(CCCCCS)CCCCS

The exact mass of the compound 1,10-Decanedithiol is 206.1163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,10-Decanedithiol (CAS: 1191-67-9) is a linear 10-carbon aliphatic dithiol widely utilized as an ambidentate crosslinker, surface modifier, and molecular spacer in advanced materials synthesis and device fabrication. Featuring reactive sulfhydryl groups at both termini, this compound is primarily procured for forming self-assembled monolayers (SAMs) on noble metal surfaces, stabilizing and bridging metal nanoparticles, and acting as a robust covalent crosslinker in polymer networks[1]. Its specific 10-carbon chain length provides a critical balance between van der Waals-driven monolayer crystallinity and electron tunneling efficiency, making it a foundational precursor for molecular electronics, plasmonic gap tuning, and nanostructured soft materials [1].

Substituting 1,10-decanedithiol with monothiols (e.g., 1-decanethiol) or alternative chain-length dithiols (e.g., 1,6-hexanedithiol) fundamentally alters interfacial architecture and application-critical performance. Monothiols lack the secondary reactive site required for nanoparticle bridging, top-electrode anchoring, or polymer crosslinking, terminating surface functionalization at a single passivated layer [1]. Conversely, shorter dithiols fail to provide sufficient steric bulk and van der Waals interactions, leading to disordered, loosely packed monolayers that are prone to electrical short-circuiting in molecular junctions[2]. For precision applications such as quantum plasmonics or ion-exchange membrane crosslinking, the exact 1.63 nm molecular length and specific hydrophobicity of the 10-carbon chain are non-negotiable for achieving targeted sub-nanometer interparticle distances and controlled nanosegregated morphologies [2].

Bifunctional Surface Reactivity via Standing-Phase Monolayer Formation

When fabricating self-assembled monolayers (SAMs) for bottom-up device assembly, the availability of a secondary reactive site is critical. X-ray photoelectron spectroscopy (XPS) confirms that 1,10-decanedithiol forms a mixed standing-up phase on gold substrates, exhibiting a distinct S 2p doublet at 163.6 eV corresponding to unbound, upward-facing -SH groups [1]. In contrast, the monothiol baseline 1-decanethiol yields only a single doublet at ~162 eV (bound S), resulting in a chemically passivated surface [1].

Evidence DimensionUnbound surface-reactive thiol groups (XPS S 2p signal)
Target Compound DataPresent (Doublet at 163.6 eV indicating available top-contact anchors)
Comparator Or Baseline1-Decanethiol (Absent; only bound S at ~162 eV)
Quantified Difference100% loss of secondary binding capacity in monothiol substitute
ConditionsSAMs formed on template-stripped gold (AuTS) substrates

Ensures the availability of reactive top-surface anchors necessary for bridging nanoparticles or attaching top electrodes in molecular junctions.

Dimensional Stability and Swelling Control in Polymer Membranes

In the manufacturing of ion-exchange membranes, excessive water uptake degrades mechanical integrity. Post-hydration crosslinking utilizing 1,10-decanedithiol establishes a nanosegregated morphology that physically restricts polymer chain mobility[1]. Membranes crosslinked with this 10-carbon dithiol exhibit a dramatic reduction in water uptake, achieving a hydration number (λ) of approximately 10 at 100% relative humidity, which is roughly one-third the swelling observed in un-crosslinked baseline membranes [1]. This is achieved while maintaining comparably high chloride ion conductivities at low to moderate ion exchange capacities [1].

Evidence DimensionMembrane water uptake (hydration number, λ at 100% RH)
Target Compound Dataλ ≈ 10 (Controlled swelling)
Comparator Or BaselineUn-crosslinked polymer baseline (λ ≈ 30)
Quantified Difference~3-fold reduction in water uptake
ConditionsPost-hydration crosslinked anion-exchange membranes at 100% relative humidity

Allows manufacturers to drastically improve the mechanical durability and dimensional stability of fuel cell or electrolyzer membranes without sacrificing ionic conductivity.

Sub-Nanometer Precision in Plasmonic Interparticle Spacing

For surface-enhanced Raman scattering (SERS) and plasmonic sensors, the exact distance between gold nanoparticles dictates the electromagnetic field enhancement. 1,10-decanedithiol acts as a rigid molecular spacer with a precise molecular length of 1.63 nm, enabling the reliable fabrication of sub-2 nm nanogaps [1]. Substituting with shorter homologs like 1,6-hexanedithiol (1.13 nm) or 1,8-octanedithiol (1.38 nm) fundamentally alters the junction geometry and shifts the quantum plasmon coupling regime [1].

Evidence DimensionMolecular spacer length for nanogap junctions
Target Compound Data1.63 nm
Comparator Or Baseline1,6-Hexanedithiol (1.13 nm) and 1,8-Octanedithiol (1.38 nm)
Quantified Difference0.25 nm to 0.50 nm extension in interparticle distance
ConditionsGold nanoparticle dimers and STM break-junctions

Provides optical engineers and sensor developers with a mathematically predictable spacer to tune quantum plasmon resonances and optimize signal enhancement.

Solvent Compatibility for Direct Lithographic Patterning

Integrating colloidal nanocrystals into displays requires crosslinkers that survive lithographic processing without degrading the active material. In the direct photocatalytic patterning of perovskite nanocrystal (PeNC) LEDs, 1,10-decanedithiol provides the required solvent compatibility and colloidal stability compared to generic long-chain ligands [1]. Utilizing this specific dithiol for ligand crosslinking enables non-destructive, high-resolution patterning, contributing to a maximum external quantum efficiency (EQE) of 14.7% and a luminance of ~25,400 cd/m² in green CsPbBr3 LEDs [1].

Evidence DimensionLithographic processability and resulting device EQE
Target Compound DataNon-destructive patterning achieved (14.7% EQE)
Comparator Or BaselineConventional non-crosslinking ligands (Patterning degrades optical/electrical properties)
Quantified DifferenceEnables high-fidelity patterning while maintaining state-of-the-art EQE
ConditionsDirect photocatalytic patterning of green CsPbBr3 PeNC-LEDs

Validates the compound as a process-compatible crosslinker for scaling up the manufacturing of next-generation near-eye optoelectronic displays.

Molecular Electronics and Nanoparticle Sandwiches

Procured as a bifunctional linker to fabricate robust Au-SAM-GNP-SAM devices, where the 10-carbon chain prevents electrical short-circuiting while enabling reliable top-contact anchoring for enhanced charge transport [1].

High-Performance Ion-Exchange Membranes

Selected as a hydrophobic crosslinking agent to physically restrict water swelling and create stable nanosegregated morphologies in anion-exchange membranes for fuel cells and electrolyzers[2].

Quantum Plasmonics and SERS Substrates

Utilized by optical engineers to precisely define sub-2 nm interparticle gaps in gold nanoparticle dimers, optimizing electromagnetic field enhancement for single-molecule sensing applications[3].

Direct Optical Patterning of Perovskite LEDs

Employed as a solvent-compatible structural crosslinker to stabilize perovskite nanocrystals during lithographic processing, enabling the high-resolution manufacturing of next-generation near-eye displays[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

206.1163

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-67-9

Wikipedia

1,10-Decanedithiol

Dates

Last modified: 08-15-2023
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